3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile
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Overview
Description
3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a furan ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a furan ring.
2-(Furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine: Another heterocyclic compound with a different fusion pattern
Uniqueness
3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to the presence of both a furan ring and a nitrile group, which confer distinct chemical and biological properties. This makes it a versatile scaffold for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C12H7N3O |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C12H7N3O/c13-8-9-10-4-1-2-6-15(10)12(14-9)11-5-3-7-16-11/h1-7H |
InChI Key |
PMQKTFRBKRTBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=CO3)C#N |
Origin of Product |
United States |
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